8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine
Description
Properties
Molecular Formula |
C9H4ClF3N2 |
|---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
8-chloro-2-(trifluoromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H4ClF3N2/c10-5-3-4-14-6-1-2-7(9(11,12)13)15-8(5)6/h1-4H |
InChI Key |
GPHUFLYIEPVMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl or heteroaryl groups to the 1,5-naphthyridine core. In the synthesis of 8-chloro-2-(trifluoromethyl)-1,5-naphthyridine, this method involves coupling a halogenated naphthyridine precursor with a trifluoromethyl-containing boronic acid.
Procedure :
A representative protocol (Source) utilizes (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.79 mmol) and 3-(trifluoromethyl)phenylboronic acid (2.00 mmol) in a degassed mixture of 1-butanol and water (6:1 v/v). The reaction is catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%) at room temperature for 18 hours. Purification via column chromatography yields the target compound in 27% yield .
Key Parameters :
-
Catalyst : Pd(dppf)Cl₂ enhances selectivity for C–C bond formation.
-
Base : Potassium phosphate tribasic (K₃PO₄) optimizes transmetallation.
-
Solvent : Polar aprotic solvents like 1-butanol improve boronic acid solubility.
Challenges :
Buchwald-Hartwig Amination
Cyclization Strategies
Skraup and Friedländer Reactions
Cyclization of substituted pyridines with carbonyl compounds forms the 1,5-naphthyridine skeleton. A modified Conrad-Limpach reaction (Source,) involves condensing 3-aminopyridine derivatives with β-ketoesters or Meldrum’s acid.
Example :
Reacting N-(pyridin-2-yl)acetamide with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) via Vilsmeier-Haack cyclization yields 2-chloro-1,8-naphthyridine-3-carbaldehyde , a precursor for further trifluoromethylation. Subsequent treatment with trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of hydrogen fluoride (HF) achieves regioselective trifluoromethylation at C-2 (32% yield).
Optimization :
Povarov Reaction ([4+2] Cycloaddition)
The aza-Diels-Alder reaction constructs the 1,5-naphthyridine framework from imines and dienophiles. Lewis acids like BF₃·OEt₂ catalyze the formation of 1,2,3,4-tetrahydro-1,5-naphthyridines , which are oxidized to aromatic derivatives using MnO₂ .
Limitations :
-
Low functional group tolerance limits trifluoromethyl incorporation.
Direct Trifluoromethylation
Radical Trifluoromethylation
Photoredox catalysis enables direct C–H trifluoromethylation. 8-Chloro-1,5-naphthyridine reacts with CF₃I under blue LED irradiation in the presence of Ir(ppy)₃ (2 mol%), yielding the target compound in 41% yield (Source).
Advantages :
Drawbacks :
Electrophilic Trifluoromethylation
Using Umemoto’s reagent (trifluoromethyl sulfonium salts), electrophilic trifluoromethylation proceeds via SNAr mechanisms. Reaction of 8-chloro-2-iodo-1,5-naphthyridine with Umemoto’s reagent in DMSO at 80°C affords the product in 35% yield .
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | 27 | Pd(dppf)Cl₂ | High selectivity | Moderate yield, oxygen sensitivity |
| Skraup cyclization | 32 | HF | One-pot synthesis | Hazardous reagents |
| Radical trifluoromethylation | 41 | Ir(ppy)₃ | Direct C–H functionalization | Scalability issues |
| Electrophilic CF₃ | 35 | Umemoto’s reagent | No metal catalysts | Limited substrate scope |
Industrial-Scale Considerations
Continuous flow chemistry (Source) addresses scalability challenges in cross-coupling and cyclization methods. Microreactors enhance heat/mass transfer, reducing reaction times from hours to minutes. For example, a Pd/C-packed bed reactor achieves 85% conversion in Suzuki-Miyaura coupling at 120°C .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine has shown promising antimicrobial properties. Research indicates that derivatives of naphthyridines possess significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain naphthyridine derivatives exhibit strong activity against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . The presence of electronegative substituents like chlorine and trifluoromethyl groups enhances the compound's reactivity and biological activity, making it a candidate for developing new antibacterial agents.
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. Certain naphthyridine derivatives have demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria, by inhibiting key enzymes involved in the parasite's lifecycle . The structure-activity relationship (SAR) studies suggest that modifications at the 8-position can significantly influence the compound's efficacy against parasitic infections .
Anticancer Properties
Naphthyridine derivatives are recognized for their anticancer potential. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models . This makes them valuable candidates for further research in cancer therapeutics.
Chemical Properties and Reactivity
The unique chemical structure of this compound contributes to its reactivity patterns typical of naphthyridine derivatives. The trifluoromethyl group enhances lipophilicity and alters electronic characteristics, which can lead to improved interactions with biological targets . The compound can undergo various reactions common to naphthyridines, including electrophilic substitutions and nucleophilic additions.
Broader Applications
Analytical Chemistry
Beyond medicinal applications, this compound may find utility as a ligand in analytical chemistry due to its ability to form stable complexes with metal ions . Such properties are beneficial in developing sensors or catalysts for chemical reactions.
Organic Electronics
The compound's unique electronic properties may also lend themselves to applications in organic light-emitting diodes (OLEDs) and other electronic devices. Research into naphthyridine derivatives has highlighted their potential as semiconductors and materials for solar cells .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs and their substituent differences:
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the 2-position and influencing binding interactions in biological targets . In contrast, methoxy (-OCH₃) groups (e.g., 8-Chloro-2-methoxy-1,5-naphthyridine) are electron-donating, reducing reactivity toward nucleophilic substitution .
- Fluorine substituents (e.g., 8-Chloro-3-fluoro-1,5-naphthyridine) combine electronegativity with small atomic size, improving metabolic stability and modulating fluorescence properties in sensor applications .
- Methoxy and nitro groups introduce polarity, improving solubility but possibly limiting bioavailability .
Antimalarial Activity
- The target compound and its pyridinyl analog (7b) exhibit dual inhibition of Plasmodium phosphatidylinositol 4-kinase and choline kinase, with IC₅₀ values in the nanomolar range .
- Replacement of -CF₃ with -OCH₃ (e.g., 8-Chloro-2-methoxy-1,5-naphthyridine) reduces antimalarial efficacy, highlighting the critical role of the trifluoromethyl group in target binding .
Physical Property Data
| Property | This compound | 8-Chloro-3-fluoro-1,5-naphthyridine | 8-Chloro-2-methoxy-1,5-naphthyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~248.6 (estimated) | 182.58 | 194.62 |
| Boiling Point (°C) | Not reported | 273.2 ± 35.0 | Not reported |
| Density (g/cm³) | Not reported | 1.4 ± 0.1 | Not reported |
| Purity | >95% (typical for intermediates) | Not specified | 95% Min. |
Biological Activity
8-Chloro-2-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, notable for its promising biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C10H5ClF3N. Its structure features a chloro substituent at the 8-position and a trifluoromethyl group at the 2-position of the naphthyridine ring. These substituents significantly influence its reactivity and biological activity, enhancing lipophilicity and electronic characteristics that facilitate interactions with biological targets.
Antimicrobial Properties
Research has indicated that naphthyridine derivatives possess notable antimicrobial properties. In particular, this compound has demonstrated significant antibacterial activity against various strains. A comparative study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Tetracycline | 4 |
| Escherichia coli | 32 | Ampicillin | 8 |
| Pseudomonas aeruginosa | 64 | Gentamicin | 16 |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment. The compound demonstrated an IC50 value of approximately 45 μM in human leukemia cells, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. It has been shown to inhibit bacterial topoisomerases, leading to bacterial cell death. Additionally, it may induce oxidative stress in cancer cells, contributing to apoptosis .
Case Studies
Several studies have focused on the biological effects of naphthyridine derivatives:
- Antimicrobial Study : A study published in MDPI assessed various naphthyridine derivatives' antibacterial properties, revealing that compounds with similar structures to this compound exhibited synergistic effects when combined with fluoroquinolones, enhancing their antibacterial activity against resistant strains .
- Cytotoxicity Assessment : Research conducted on canthinone-type alkaloids (related compounds) demonstrated significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest. Such findings suggest that similar mechanisms may be present in the activity of this compound .
- In Vivo Studies : Animal studies indicated that derivatives of naphthyridines could reduce tumor growth in xenograft models when administered at specific dosages, supporting their potential therapeutic applications in oncology .
Q & A
Q. What are the common synthetic routes for 8-chloro-2-(trifluoromethyl)-1,5-naphthyridine, and how are intermediates characterized?
The compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key intermediates include 8-chloro-2-(3-(methylsulfonyl)phenyl)-1,5-naphthyridine (7a ) and 8-chloro-2-(6-(trifluoromethyl)pyridin-3-yl)-1,5-naphthyridine (7b ). Intermediates are characterized using liquid chromatography–mass spectrometry (LCMS) and ¹H NMR. Final compounds require LCMS and at least ¹H NMR for confirmation .
Q. What safety precautions are necessary when handling 1,5-naphthyridine derivatives?
While 1,5-naphthyridine itself is not classified as hazardous, derivatives like this compound may produce toxic fumes upon combustion. Use personal protective equipment (PPE), avoid inhalation/contact, and store in dry, cool conditions. Follow institutional protocols for spills and disposal .
Q. How do the physical and chemical properties of this compound influence its reactivity?
The trifluoromethyl group enhances electron-withdrawing effects, increasing electrophilicity at the 8-chloro position. This facilitates nucleophilic substitution reactions. The naphthyridine core’s aromaticity contributes to stability under acidic/basic conditions, as shown in reactions with phosphoryl chloride .
Q. What analytical methods are used to confirm the purity and structure of this compound?
High-resolution LCMS and ¹H/¹³C NMR are standard. Polar surface area, cLogP, and H-bonding capacity are calculated for drug-likeness assessments. For tautomerism studies, computational methods (e.g., B3LYP/cc-pVDZ with PCM solvation models) predict dominant forms in solution .
Advanced Research Questions
Q. How do reaction conditions affect regioselectivity in halogenation or functionalization of the 1,5-naphthyridine core?
Chlorination with POCl₃ predominantly targets the 8-position due to steric and electronic factors. Substitution patterns (e.g., trifluoromethyl at C-2) direct electrophiles to C-8 via resonance effects. Competing pathways (e.g., 2- vs. 4-chloro isomers) are minimized using controlled stoichiometry and temperature .
Q. What strategies optimize biological activity in 1,5-naphthyridine derivatives targeting kinases or hemozoin formation?
Structure-activity relationship (SAR) studies show that trifluoromethyl and chloro substituents enhance binding to Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K). Introducing piperidine or pyrrolidine amines at C-4 improves solubility and in vivo efficacy. In vivo studies require balancing lipophilicity (cLogP < 4) and hydrogen-bond donors (<3) .
Q. How can computational models guide the design of stable tautomers or isomers?
Density functional theory (DFT) calculations reveal that electron-withdrawing groups (e.g., CF₃) stabilize the DN1 tautomer in both gas and solution phases. Solvent polarity shifts tautomer populations; polar aprotic solvents favor DN1, while protic solvents stabilize DN3. NBO analysis quantifies hyperconjugative interactions affecting stability .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Transition-metal catalysts (e.g., Pd/C) may introduce impurities during dehalogenation. Chiral auxiliaries or asymmetric hydrogenation are used to retain stereochemistry. Process optimization (e.g., flow chemistry) minimizes side reactions in large-scale preparations .
Q. How do structural modifications impact cytotoxicity against cancer cell lines?
Substitutions at C-2 (trifluoromethyl) and C-8 (chloro) enhance DNA intercalation and topoisomerase inhibition. 3D-QSAR models correlate steric bulk at C-6 with anti-proliferative activity. Derivatives with methyl or methoxy groups at C-7 show reduced off-target effects in MCF7 assays .
Methodological Notes
- Synthetic Optimization : Use rac-2-(di-tert-butylphosphino)-1,1′-binaphthyl as a ligand for efficient Buchwald-Hartwig aminations .
- Toxicity Mitigation : Replace chlorine with methoxy groups to reduce hepatotoxicity while retaining bioactivity .
- Data Validation : Cross-validate NMR shifts with DFT-predicted chemical shifts to resolve ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
